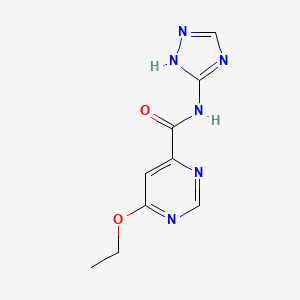

6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O2/c1-2-17-7-3-6(10-4-11-7)8(16)14-9-12-5-13-15-9/h3-5H,2H2,1H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKHQVQQIPYBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of ethyl 2-ethoxy-2-iminoacetate hydrochloride with acyl hydrazides to form the triazole ring . This intermediate is then reacted with a pyrimidine derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include hydrazine, ethyl acetate, and various catalysts to facilitate the formation of the triazole and pyrimidine rings .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, sodium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the triazole or pyrimidine rings .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide typically involves multi-step reactions that include the formation of the pyrimidine and triazole rings. Common synthetic routes may involve:

- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving aldehydes and guanidine derivatives.

- Triazole Formation : The triazole ring is synthesized using cyclization reactions with hydrazine derivatives.

The compound's molecular structure allows for various chemical modifications, enhancing its versatility in research applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . For example:

- In vitro Studies : The compound has shown significant activity against various cancer cell lines, including breast cancer lines MDA-MB-231 and MCF-7. In one study, derivatives of this compound exhibited IC50 values as low as 17.83 μM, indicating potent anticancer properties compared to standard treatments like Cisplatin .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

- USP28 Inhibition : Some derivatives have demonstrated selective inhibition of USP28, an enzyme linked to cancer cell proliferation. This inhibition affects cell cycle progression and epithelial-mesenchymal transition (EMT), suggesting a mechanism for its anticancer effects .

Pharmacological Insights

Research indicates that compounds similar to this compound can act as enzyme inhibitors or modulators in various biological pathways:

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activities that warrant further exploration.

- Antiviral Activity : Investigations into its efficacy against viral infections are ongoing, with preliminary results indicating possible antiviral properties.

Industrial Applications

In addition to its biological significance, this compound serves as a valuable intermediate in the synthesis of agrochemicals and other industrial materials. Its unique functional groups allow for the development of new materials with tailored properties.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. For example, it can inhibit enzymes involved in inflammatory pathways or interact with proteins that regulate cell apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

This analog replaces the ethoxy group with a hydroxyl substituent. Such substitutions can significantly impact pharmacokinetics; for instance, hydroxylated analogs may exhibit faster renal clearance compared to ethoxy derivatives. However, the hydroxy group could enhance hydrogen-bonding interactions with biological targets, improving binding affinity in hydrophilic environments .

| Property | 6-ethoxy analog | 6-hydroxy analog |

|---|---|---|

| Substituent | Ethoxy (-OCH₂CH₃) | Hydroxyl (-OH) |

| LogP (estimated) | ~1.8–2.5 | ~0.5–1.2 |

| Hydrogen-bonding capacity | Moderate | High |

| Solubility (aqueous) | Lower | Higher |

Pharmacological Analog: [18F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)triazol-5-yl)methyl]-2-(4-methylphenyl)pyrimidine-5-carboxamide

This fluorinated compound (referred to as 11 in ) shares structural motifs, including a pyrimidine-triazole scaffold. Key differences include a fluorine atom, methyl groups, and a phenyl substituent. Pharmacological screening of 11 revealed moderate receptor-binding affinity, suggesting that bulky substituents (e.g., phenyl) may sterically hinder target interactions.

Comparison with Heterocyclic Derivatives ()

describes pyrimidine derivatives with coumarin and thioxo substituents. These modifications introduce fluorescence (coumarin) or altered hydrogen-bonding (thioxo) properties:

- Coumarin-substituted pyrimidines (e.g., 4i , 4j ) exhibit extended π-conjugation, enabling applications in fluorescence-based assays. The ethoxy analog lacks such properties but may prioritize metabolic stability over fluorescence.

- Thioxo-substituted pyrimidines (e.g., 4j ) replace oxygen with sulfur, increasing electron density and altering binding modes. The triazole-carboxamide group in the target compound may offer stronger hydrogen-bonding interactions compared to thioxo derivatives.

Crystallographic and Structural Insights

While direct crystallographic data for 6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is absent in the evidence, the Cambridge Structural Database (CSD) and SHELX software () are critical tools for structural analysis. For example:

- The triazole ring’s orientation relative to the pyrimidine core can influence molecular conformation. Ethoxy groups may induce steric effects, altering dihedral angles compared to smaller substituents.

- CSD entries for related compounds (e.g., hydroxy or methyl analogs) could provide benchmark data for bond lengths and angles, aiding in computational modeling .

Biological Activity

6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a heterocyclic compound characterized by the presence of both triazole and pyrimidine rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research and development. The compound has been investigated for its potential applications in treating various diseases, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The compound's IUPAC name is this compound. Its chemical formula is with notable functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₆O₂ |

| Molecular Weight | 218.22 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research has demonstrated that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. In particular, studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines.

Case Study:

A study evaluated the antiproliferative activity of several triazolo-pyrimidine derivatives against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. The most active compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. The presence of the triazole ring enhances its ability to interact with biological targets, making it effective against various bacterial strains.

Research Findings:

In vitro studies have shown that derivatives of this compound demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in treating bacterial infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors. This interaction can inhibit enzymes involved in inflammatory pathways or affect proteins regulating apoptosis .

Summary of Biological Activities

| Activity Type | Description | Mechanism of Action |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | Induces apoptosis; G2/M phase arrest |

| Antimicrobial | Effective against various bacterial strains | Disruption of bacterial cellular processes |

Q & A

Q. Q1. What are the established synthetic routes and purification methods for 6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide?

Answer: The synthesis typically involves multi-step reactions, including:

- Acylation and amination : Reacting pyrimidine intermediates with ethoxy groups and triazole derivatives under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation .

- Reagents and solvents : Use of coupling agents like HBTU or HATU, bases such as DIPEA or NMM, and polar aprotic solvents (e.g., DMF) at controlled temperatures (25–80°C) to optimize yields .

- Purification : High-performance liquid chromatography (HPLC) is critical for achieving >90% purity, as demonstrated for structurally similar pyrimidine carboxamides . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard .

Q. Q2. How is structural characterization of this compound validated in academic research?

Answer: Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm substituent positions and amide bond formation. For example, a singlet at δ 8.2 ppm (pyrimidine protons) and δ 165 ppm (carbonyl carbons) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 291.0987 for CHNO) .

- X-ray crystallography : Used for analogs (e.g., EW5) to confirm 3D conformation and hydrogen bonding patterns .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions to minimize byproducts in multi-step syntheses?

Answer:

- Computational reaction path searches : Tools like quantum chemical calculations (e.g., DFT) predict intermediates and transition states, narrowing experimental conditions .

- Design of Experiments (DoE) : Statistical models (e.g., Taguchi methods) optimize variables (temperature, solvent ratio, catalyst loading). For example, triethylamine as a base reduces side reactions in amidation steps .

- In situ monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress in real time, enabling rapid adjustments .

Q. Q4. How should contradictory data in structure-activity relationship (SAR) studies be addressed?

Answer:

- Systematic SAR analysis : Compare analogs with controlled structural variations. For example, replacing ethoxy with methoxy groups may alter binding affinity due to steric/electronic effects .

- Data reconciliation : Use computational docking (e.g., AutoDock Vina) to validate bioactivity trends against target proteins. Inconsistent results may arise from assay conditions (e.g., pH, solvent polarity) rather than structural flaws .

- Meta-analysis : Aggregate data from pharmacological screens (e.g., IC, Ki values) to identify outliers and refine hypotheses .

Q. Q5. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Software like SwissADME or ADMETLab2.0 estimates solubility, permeability, and cytochrome P450 interactions. For example, logP values >2.5 suggest lipophilicity, requiring formulation adjustments .

- Molecular dynamics simulations : GROMACS or AMBER model binding stability with biological targets (e.g., kinases or GPCRs) over nanosecond timescales .

- Quantum mechanics/molecular mechanics (QM/MM) : Assesses reactive intermediates’ stability during metabolic degradation .

Q. Q6. What strategies are effective for evaluating biological activity in complex matrices (e.g., plasma)?

Answer:

- LC-MS/MS assays : Quantify compound concentrations in biological fluids with high sensitivity (detection limits <1 ng/mL). Internal standards (e.g., deuterated analogs) improve accuracy .

- Microsomal stability studies : Incubate with liver microsomes (human/rat) to assess metabolic half-life. Co-factors like NADPH are essential for Phase I metabolism evaluation .

- Plasma protein binding assays : Equilibrium dialysis or ultrafiltration determine free vs. bound fractions, critical for dose-response modeling .

Q. Q7. How can scalability challenges in synthesis be mitigated for preclinical studies?

Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions in exothermic steps (e.g., amidation) .

- Catalyst recycling : Immobilized catalysts (e.g., Pd/C on mesoporous silica) enable reuse over multiple batches, lowering costs .

- Process analytical technology (PAT) : Monitor critical quality attributes (CQAs) like particle size and polymorphism during scale-up .

Q. Q8. What methodologies support structure-activity relationship (SAR) studies for analogs?

Answer:

- Fragment-based design : Replace the ethoxy group with bioisosteres (e.g., cyclopropoxy) to probe steric effects .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., triazole vs. tetrazole) to bioactivity using regression models .

- Crystallography-guided SAR : Co-crystallize analogs with target proteins (e.g., EGFR kinase) to identify key binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.